4-Hexadecylmorpholine

Description

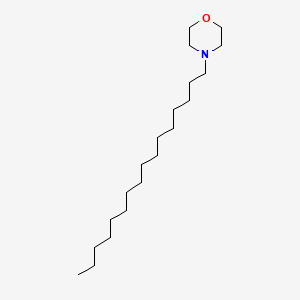

Structure

3D Structure

Properties

IUPAC Name |

4-hexadecylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-17-19-22-20-18-21/h2-20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCTYXESWNZITDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCN1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H41NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5067130 | |

| Record name | Morpholine, 4-hexadecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5067130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Morpholine, 4-hexadecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

25727-91-7, 5419-18-1 | |

| Record name | 4-Hexadecylmorpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25727-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Morpholine, 4-hexadecyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025727917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC9653 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9653 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Morpholine, 4-hexadecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Morpholine, 4-hexadecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5067130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hexadecylmorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.906 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 4 Hexadecylmorpholine

Direct Synthesis Approaches to 4-Hexadecylmorpholine (B1595933)

Direct synthesis methods are the most common pathways to this compound, typically involving the reaction of morpholine (B109124) with a C16 alkylating agent.

The most straightforward synthesis of this compound is the N-alkylation of morpholine with a hexadecyl halide. This nucleophilic substitution reaction involves the nitrogen atom of the morpholine ring acting as a nucleophile, attacking the electrophilic carbon of the hexadecyl halide (e.g., 1-bromohexadecane (B154569) or 1-chlorohexadecane). The reaction is typically carried out in a suitable solvent and often requires a base to neutralize the hydrogen halide formed as a byproduct.

For instance, reacting alkyl bromides with morpholine for approximately eight hours has been shown to yield the corresponding N-alkyl morpholines. google.com The general reaction is as follows:

Morpholine + 1-Hexadecyl Bromide → this compound + Hydrobromic Acid

To drive the reaction to completion, an acid acceptor such as an alkali metal carbonate or hydroxide (B78521) is often employed. google.com

Table 1: Representative Conditions for N-Alkylation of Morpholine

| Alkylating Agent | Base/Acid Acceptor | Solvent | Typical Conditions |

|---|---|---|---|

| 1-Bromohexadecane | Potassium Carbonate | Acetonitrile (B52724) | Reflux, 8-12 hours |

| 1-Chlorohexadecane | Sodium Hydroxide | Isopropanol/Water | Heated, pressure vessel |

Beyond direct alkylation with halides, other synthetic strategies can be employed to produce N-alkylmorpholines, which are applicable to the synthesis of this compound.

Reductive Amination: This two-step, one-pot process involves the reaction of morpholine with an aldehyde, in this case, hexadecanal (B134135). The initial reaction forms an enamine or iminium ion intermediate, which is then reduced in situ to the target tertiary amine. libretexts.orglibretexts.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the initial aldehyde. libretexts.orgmasterorganicchemistry.com Morpholine + Hexadecanal → [Iminium Intermediate] --(Reduction)--> this compound

N-Alkylation with Alcohols: A greener alternative to using alkyl halides is the N-alkylation of morpholine with long-chain alcohols like 1-hexadecanol. researchgate.net This reaction typically requires a heterogeneous catalyst, such as copper- and nickel-oxide-based catalysts (e.g., CuO–NiO/γ–Al₂O₃), and is often performed in a fixed-bed reactor at elevated temperatures (160–240 °C) and pressures. researchgate.netresearchgate.net Water is the only byproduct, making this an environmentally favorable method. researchgate.net

Reaction of Hexadecylamine with a Dihaloether: An alternative approach involves forming the morpholine ring itself. One such method is reacting an acyclic aliphatic amine, such as hexadecylamine, with a β,β'-dihaloalkyl ether (e.g., β,β'-dichloroethyl ether) in the presence of an acid acceptor. google.com This method builds the morpholine ring onto the pre-existing hexadecyl chain.

Synthesis of this compound Derivatives and Analogues

The chemical reactivity of this compound allows for the synthesis of various derivatives and analogues through reactions targeting the morpholine nitrogen or modifications of the alkyl chain.

The tertiary amine functionality of this compound can be readily oxidized to form this compound N-oxide. This conversion is a common transformation for tertiary amines. organic-chemistry.org The most prevalent method involves oxidation with hydrogen peroxide (H₂O₂). rsc.orgasm.org The reaction is typically conducted in a solvent such as methanol (B129727) or acetone. rsc.orgasm.org The resulting N-oxide exhibits increased water solubility and different biological properties compared to the parent amine.

The general procedure involves stirring the parent amine in a suitable solvent while adding an aqueous solution of hydrogen peroxide. asm.orgorgsyn.org

Table 2: Synthesis of 4-Alkylmorpholine N-Oxides

| Starting Amine | Oxidizing Agent | Solvent | Product |

|---|---|---|---|

| 4-Dodecylmorpholine | Hydrogen Peroxide (30% aq.) | Methanol | 4-Dodecylmorpholine N-oxide asm.org |

| 4-t-Butylmorpholine | Hydrogen Peroxide | Acetone | 4-t-Butylmorpholine N-oxide rsc.org |

| This compound | Hydrogen Peroxide | Methanol/Acetone | This compound N-oxide |

Quaternization involves the alkylation of the tertiary nitrogen of this compound to form a quaternary ammonium (B1175870) salt, which carries a permanent positive charge. This is typically achieved by reacting this compound with a short-chain alkyl halide, such as methyl chloride or methyl iodide. vulcanchem.com The reaction converts the tertiary amine into a quaternary ammonium compound, for example, 4-hexadecyl-4-methylmorpholinium chloride. vulcanchem.com

These reactions are generally carried out in polar aprotic solvents like acetonitrile under reflux conditions. vulcanchem.com The resulting quaternary ammonium salts have significantly different physicochemical properties, including increased water solubility and pronounced surfactant characteristics, due to their cationic nature. vulcanchem.com

Table 3: Examples of Quaternization Reactions

| Starting Amine | Alkylating Agent | Solvent | Resultant Compound |

|---|---|---|---|

| This compound | Methyl Chloride | Acetonitrile | 4-Hexadecyl-4-methylmorpholinium chloride vulcanchem.com |

| N-Methylmorpholine | Ethyl Bromide | Acetonitrile | N-Ethyl-N-methylmorpholinium bromide researchgate.net |

Analogues of this compound can be synthesized by modifying the long alkyl chain. This allows for the fine-tuning of properties like lipophilicity. Such modifications can be achieved by using different starting materials in the synthesis routes described in section 2.1.

Varying Alkyl Chain Length: By using alkylating agents with different chain lengths (e.g., 1-bromododecane (B92323) for a C12 chain or 1-bromooctadecane (B154017) for a C18 chain) in the alkylation of morpholine, a homologous series of N-alkylmorpholines can be produced. google.com

Using Mixed Alkyl Sources: It is possible to use mixtures of amines, such as those derived from the fatty acids in natural oils like coconut or soya oil, in reactions with dihaloethers to produce N-substituted morpholines with a variety of alkyl chains. google.com

Introducing Functionality: More complex analogues can be created by starting with alkyl chains that already contain functional groups. For example, synthesizing analogues where a phenyl group is present on the alkyl chain has been demonstrated for similar amphiphilic compounds. beilstein-journals.org Another approach involves extending the polar head of the morpholine ring with substituents, such as hydroxymethyl groups, to alter hydrogen bonding capabilities. nih.gov

Compound Index

Synthesis of Related Morpholine-Containing Structures

The synthesis of the morpholine scaffold and its derivatives is a cornerstone of medicinal and materials chemistry, owing to the ring's advantageous physicochemical properties. researchgate.net A variety of synthetic strategies have been developed to access diversely substituted morpholines, which can be broadly categorized into methods involving the N-alkylation of a pre-existing morpholine ring and methods that construct the morpholine ring itself.

One of the most direct methods for preparing N-substituted morpholines is the N-alkylation of morpholine . This approach typically involves reacting morpholine with an alkylating agent, such as an alkyl halide. A more advanced and greener variation of this method is the catalytic N-alkylation using alcohols as the alkylating agents, where water is the only byproduct. researchgate.netsioc-journal.cn For instance, the N-alkylation of morpholine with various low-carbon primary alcohols has been successfully demonstrated over a CuO–NiO/γ–Al2O3 catalyst in a fixed-bed reactor. researchgate.netresearchgate.net This gas-solid phase reaction achieves high conversion and selectivity under optimized conditions. researchgate.net However, the reaction is less efficient for secondary alcohols. researchgate.net

Reductive amination is another powerful and widely used method for synthesizing N-alkylated amines, including morpholine derivatives. masterorganicchemistry.comlibretexts.org This two-part process begins with the reaction of an amine (like morpholine) with an aldehyde or ketone to form an imine or iminium ion intermediate. libretexts.orglibretexts.org This intermediate is then reduced in situ to the corresponding amine. libretexts.org A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) being particularly effective because they can selectively reduce the iminium ion in the presence of the carbonyl starting material. masterorganicchemistry.com This method avoids the common problem of over-alkylation that can occur with direct alkylation using alkyl halides. masterorganicchemistry.com

| Reductive Amination Reducing Agents | Characteristics | Reference |

| Sodium Borohydride (NaBH₄) | Can reduce the imine, but also the starting aldehyde/ketone. | masterorganicchemistry.com |

| Sodium Cyanoborohydride (NaBH₃CN) | Selective for reducing iminium ions over carbonyls; effective at controlled pH (4-5). | masterorganicchemistry.comlibretexts.org |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | A milder and less toxic alternative to NaBH₃CN for reductive aminations. | masterorganicchemistry.com |

| Hydrogen (H₂) with Metal Catalyst | Can be used for the reduction step. | libretexts.org |

Beyond N-alkylation, several methods focus on the construction of the morpholine ring itself. A common and conceptually simple approach is the cyclization of 1,2-amino alcohols. chemrxiv.org However, traditional methods for this transformation can be inefficient. chemrxiv.org More contemporary strategies provide access to complex and substituted morpholines. For example, palladium-catalyzed carboamination reactions have been used to synthesize cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols in a four-step sequence. nih.gov Another innovative method involves the base-catalyzed reaction of 2-tosyl-1,2-oxazetidine with α-formyl carboxylates to yield morpholine hemiaminals, which can be further elaborated into highly substituted, conformationally rigid morpholines. nih.govacs.org

A patented method for preparing N-substituted morpholines with long aliphatic chains (C10-C20) involves reacting a primary aliphatic amine with a β,β'-dichlor-lower alkyl ether, such as dichloroethyl ether. google.com The reaction is conducted in water with an acid acceptor like sodium carbonate to neutralize the hydrochloric acid formed, leading to good yields in a relatively short reaction time. google.com

Advanced Synthetic Techniques and Green Chemistry Considerations

In recent years, the principles of green chemistry have increasingly guided the development of new synthetic methodologies for morpholine derivatives, aiming for greater efficiency, safety, and sustainability. monash.edu These efforts focus on reducing waste, avoiding hazardous reagents, and minimizing energy consumption.

A prime example of a green synthetic route is the catalytic N-alkylation of amines with alcohols . This method is inherently atom-economical as water is the sole theoretical byproduct. sioc-journal.cn The use of heterogeneous catalysts, such as the CuO-NiO/γ-Al2O3 system, facilitates catalyst recovery and reuse, further enhancing the green credentials of the process. researchgate.netresearchgate.net Research into this area has explored various reaction conditions to optimize yield and selectivity. For the N-methylation of morpholine with methanol, an optimal temperature of 220 °C was identified; higher temperatures led to decreased selectivity due to ring-opening side reactions. researchgate.net

Microwave-assisted organic synthesis (MAOS) represents another advanced technique that aligns with green chemistry principles. It often leads to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. mdpi.com In the synthesis of morpholine-based chalcones, a microwave-assisted approach demonstrated significantly better yields and shorter reaction times compared to the conventional method. mdpi.com

The development of novel reagents and catalytic systems is at the forefront of advanced morpholine synthesis. A one or two-step, redox-neutral protocol for converting 1,2-amino alcohols to morpholines uses ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide. chemrxiv.org This method is notable for its simplicity, high yields, and the use of inexpensive reagents. chemrxiv.org It successfully achieves selective monoalkylation of primary amines, a significant challenge in organic synthesis, and has been demonstrated on a multi-gram scale, highlighting its potential for larger-scale applications. chemrxiv.org

Iron, an earth-abundant and non-toxic metal, is emerging as a valuable catalyst for green chemical transformations. An iron-catalyzed reductive amination of ketones and aldehydes using aqueous ammonia (B1221849) as the nitrogen source and hydrogen gas as the reductant has been developed for the synthesis of primary amines. nih.gov This system tolerates a wide range of functional groups and the catalyst is reusable, making it an attractive and sustainable method. nih.gov

The table below summarizes key findings from studies on advanced and green synthetic methods for N-alkylmorpholines.

| Method | Catalyst/Reagent | Reactants | Key Findings & Conditions | Reference |

| Catalytic N-Alkylation | CuO–NiO/γ–Al₂O₃ | Morpholine + Methanol | 95.3% morpholine conversion; 93.8% selectivity to N-methylmorpholine. Optimal conditions: 220 °C, 0.9 MPa, 3:1 methanol to morpholine molar ratio. | researchgate.net |

| Green Synthesis from Amino Alcohols | Ethylene Sulfate, tBuOK | 1,2-Amino Alcohols | High-yielding, redox-neutral protocol. Enables selective monoalkylation of primary amines. | chemrxiv.org |

| Microwave-Assisted Synthesis | N/A (Microwave Irradiation) | Morpholine-based Acetophenones + Aldehydes | Demonstrated better yields and significantly reduced reaction times compared to conventional heating. | mdpi.com |

| Catalytic Reductive Amination | Iron/(N)SiC | Ketones/Aldehydes + Aqueous Ammonia | Iron catalyst is reusable and effective for a broad scope of substrates, including aliphatic ketones. Reaction at 140 °C, 6.5 MPa H₂. | nih.gov |

These advanced techniques and green chemistry considerations are pivotal in driving the synthesis of morpholine compounds, including this compound, towards more efficient, cost-effective, and environmentally benign processes.

Advanced Spectroscopic and Structural Characterization of 4 Hexadecylmorpholine

Vibrational Spectroscopy Analysis

Fourier Transform Infrared (FTIR) Spectroscopy Applications

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. The FTIR spectrum of 4-Hexadecylmorpholine (B1595933) is dominated by vibrations associated with the hexadecyl chain and the morpholine (B109124) ring.

The most prominent features are the C-H stretching vibrations of the numerous methylene (B1212753) (-CH₂) and the terminal methyl (-CH₃) groups of the hexadecyl chain. These typically appear in the 2850-2960 cm⁻¹ region. Specifically, the asymmetric and symmetric stretching vibrations of the methylene groups are expected around 2925 cm⁻¹ and 2855 cm⁻¹, respectively, while the methyl group stretches appear near 2955 cm⁻¹ and 2870 cm⁻¹.

The morpholine ring contributes several characteristic bands. The C-O-C stretching vibration is a strong indicator of the ether linkage within the ring and is typically observed in the 1115-1070 cm⁻¹ range. The C-N stretching vibrations of the tertiary amine are also key identifiers, generally appearing between 1250 cm⁻¹ and 1020 cm⁻¹. Additionally, C-H bending vibrations from the methylene groups of both the alkyl chain and the morpholine ring are expected in the 1470-1450 cm⁻¹ region (scissoring) and around 720 cm⁻¹ (rocking).

Table 1: Predicted FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~2955 | Strong | C-H asymmetric stretching (methyl) |

| ~2925 | Very Strong | C-H asymmetric stretching (methylene) |

| ~2870 | Medium | C-H symmetric stretching (methyl) |

| ~2855 | Strong | C-H symmetric stretching (methylene) |

| ~1465 | Medium | C-H scissoring (methylene) |

| ~1375 | Weak | C-H symmetric bending (methyl) |

| ~1260 | Medium | C-N stretching (tertiary amine) |

| ~1115 | Strong | C-O-C asymmetric stretching (ether) |

| ~720 | Weak | C-H rocking (methylene chain) |

Raman Spectroscopy for Molecular Structure Elucidation

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR. While FTIR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the C-H stretching region (2800-3000 cm⁻¹) is also prominent, often showing sharper and more resolved peaks for the symmetric vibrations compared to FTIR. The C-C stretching vibrations of the long alkyl chain backbone give rise to a series of bands in the 800-1200 cm⁻¹ region, which can provide information about the conformational order of the chain.

Table 2: Predicted Raman Spectral Data for this compound

| Raman Shift (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~2935 | Strong | C-H symmetric stretching (methyl) |

| ~2880 | Very Strong | C-H symmetric stretching (methylene) |

| ~2845 | Strong | C-H asymmetric stretching (methylene) |

| ~1440 | Medium | C-H scissoring (methylene) |

| ~1300 | Medium | C-H twisting (methylene) |

| ~1130, 1060 | Medium | C-C stretching (alkyl chain) |

| ~890 | Weak | Morpholine ring breathing |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR Spectroscopic Investigations

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons of the morpholine ring and the hexadecyl chain. The integration of these signals provides a quantitative measure of the number of protons in each unique chemical environment.

The protons on the carbons adjacent to the nitrogen atom of the morpholine ring (H-2 and H-6) are expected to be the most downfield of the ring protons due to the deshielding effect of the nitrogen. These would likely appear as a triplet around 2.4-2.6 ppm. The protons on the carbons adjacent to the oxygen atom (H-3 and H-5) would be further downfield due to oxygen's higher electronegativity, appearing as a triplet around 3.6-3.8 ppm.

The hexadecyl chain protons exhibit characteristic signals. The terminal methyl group (CH₃) protons are the most upfield, appearing as a triplet around 0.88 ppm. The long chain of methylene groups (-CH₂-) that are not adjacent to the nitrogen atom will produce a large, broad signal around 1.25 ppm. The methylene group alpha to the nitrogen atom (-N-CH₂-) will be deshielded and is expected to appear as a triplet around 2.3-2.5 ppm, potentially overlapping with the morpholine H-2/H-6 protons.

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.70 | t | 4H | -O-CH₂- (Morpholine H-3, H-5) |

| ~2.45 | t | 4H | -N-CH₂- (Morpholine H-2, H-6) |

| ~2.38 | t | 2H | -N-CH₂- (Hexadecyl C1') |

| ~1.50 | m | 2H | -N-CH₂-CH₂- (Hexadecyl C2') |

| ~1.25 | br s | 26H | -(CH₂)₁₃- (Hexadecyl C3'-C15') |

| ~0.88 | t | 3H | -CH₃ (Hexadecyl C16') |

t = triplet, m = multiplet, br s = broad singlet

Carbon-13 (¹³C) NMR Spectroscopic Investigations

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments. In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom will appear as a single line.

The carbon atoms of the morpholine ring are expected at distinct chemical shifts. The carbons adjacent to the oxygen atom (C-3 and C-5) will be the most downfield of the ring carbons, typically appearing around 67 ppm. The carbons adjacent to the nitrogen (C-2 and C-6) are expected around 54 ppm.

For the hexadecyl chain, the carbon alpha to the nitrogen (C1') will be deshielded and appear around 59 ppm. The terminal methyl carbon (C16') will be the most upfield, at approximately 14 ppm. The internal methylene carbons of the long chain will resonate in a narrow range between 22 and 32 ppm, with some resolution allowing for the identification of carbons closer to the termini.

Table 4: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~67.1 | -O-CH₂- (Morpholine C-3, C-5) |

| ~59.0 | -N-CH₂- (Hexadecyl C1') |

| ~53.9 | -N-CH₂- (Morpholine C-2, C-6) |

| ~31.9 | -(CH₂)n- (Hexadecyl internal chain) |

| ~29.7 | -(CH₂)n- (Hexadecyl internal chain) |

| ~29.4 | -(CH₂)n- (Hexadecyl internal chain) |

| ~27.3 | -(CH₂)n- (Hexadecyl internal chain) |

| ~26.5 | -(CH₂)n- (Hexadecyl internal chain) |

| ~22.7 | -CH₂-CH₃ |

| ~14.1 | -CH₃ |

Advanced Multi-dimensional NMR Techniques

While 1D NMR provides foundational information, multi-dimensional NMR techniques are essential for unambiguous assignment of all proton and carbon signals, especially for a molecule with overlapping resonances like this compound.

Correlation Spectroscopy (COSY): A 2D ¹H-¹H COSY experiment would reveal scalar coupling between adjacent protons. This would confirm the connectivity within the morpholine ring (e.g., cross-peaks between H-2/H-6 and H-3/H-5 are not expected, but coupling within a spin system if non-equivalent would be seen) and along the hexadecyl chain (e.g., a cross-peak between the C1' protons and the C2' protons).

Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. For instance, it would clearly distinguish the morpholine -N-CH₂- protons and carbons from the hexadecyl -N-CH₂- protons and carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D technique provides information about the spatial proximity of protons. While less critical for the gross structure of this flexible molecule, NOESY can reveal through-space interactions that may indicate preferred conformations in solution.

By employing this comprehensive suite of spectroscopic methods, a detailed and unambiguous structural characterization of this compound can be achieved, providing a solid foundation for understanding its chemical properties and behavior.

Mass Spectrometry for Molecular Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of compounds by measuring the mass-to-charge ratio (m/z) of their ions. In the analysis of this compound, electrospray ionization (ESI) is a common technique that generates protonated molecules or other adduct ions in the gas phase with minimal fragmentation. nih.govnih.gov

The molecular formula of this compound is C20H41NO, corresponding to a monoisotopic mass of approximately 311.31882 Da. uni.lu Mass spectrometric analysis would confirm this molecular weight through the detection of the molecular ion peak [M]+ or, more commonly, adducts such as the protonated molecule [M+H]+, sodium adduct [M+Na]+, or ammonium (B1175870) adduct [M+NH4]+. nih.govuni.lu The high-resolution mass measurement of these ions allows for the unambiguous confirmation of the elemental composition.

Further structural information can be obtained through tandem mass spectrometry (MS/MS), where precursor ions are selected and fragmented through collision-induced dissociation (CID). The resulting fragmentation pattern provides insights into the molecule's structure. For this compound, fragmentation would likely occur along the hexadecyl chain, producing a series of characteristic neutral losses, and at the morpholine ring, helping to confirm the connectivity of the molecule.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, can also be calculated for different adducts. This data serves as an additional descriptor for identifying the compound. uni.lu

Table 1: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct | m/z (mass/charge) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 312.32610 | 187.2 |

| [M+Na]+ | 334.30804 | 186.7 |

| [M-H]- | 310.31154 | 186.4 |

| [M+NH4]+ | 329.35264 | 198.9 |

| [M+K]+ | 350.28198 | 184.1 |

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. mdpi.comrochester.edu By analyzing the angles and intensities of X-rays diffracted by the crystal lattice, researchers can determine parameters such as the unit cell dimensions, space group, and the precise positions of atoms within the crystal. rochester.eduresearchgate.net

Structural studies on related morpholine compounds have shown that the morpholine ring typically adopts a stable chair conformation. nih.govresearchgate.net It is highly probable that the morpholine moiety in this compound also assumes this conformation in its crystalline state. A complete XRD analysis would confirm this and provide detailed bond lengths and angles for the entire molecule.

Table 2: Example Crystallographic Data Obtainable from XRD Analysis Note: The following data is illustrative of the parameters that would be determined from an XRD study and is not based on published experimental results for this compound.

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The symmetry of the unit cell. | Monoclinic |

| Space Group | The set of symmetry operations of the crystal. | P2₁/c |

| a, b, c (Å) | The lengths of the unit cell axes. | a = 5.5, b = 7.8, c = 40.2 |

| α, β, γ (°) | The angles between the unit cell axes. | α = 90, β = 95, γ = 90 |

| V (ų) | The volume of the unit cell. | 1715 |

| Z | The number of molecules per unit cell. | 4 |

Microscopic and Surface Characterization Techniques

Microscopic and surface characterization techniques are employed to investigate the morphology, topography, and surface properties of materials at the micro- and nanoscale. researchgate.netusda.gov For a molecule like this compound, which has surfactant-like properties due to its polar head and nonpolar tail, these methods are crucial for understanding its behavior in thin films, as a coating, or in its solid, bulk form.

Scanning Electron Microscopy (SEM) produces high-resolution images of a sample's surface by scanning it with a focused beam of electrons. researchgate.net SEM analysis of solid this compound could reveal details about its crystal habit, particle size distribution, and surface texture.

Atomic Force Microscopy (AFM) is a very high-resolution scanning probe microscopy technique that can provide a three-dimensional surface profile. usda.gov AFM would be particularly useful for characterizing thin films or self-assembled monolayers of this compound on a substrate. It can measure film thickness, surface roughness, and identify the presence of domains or defects in the molecular arrangement.

These techniques are essential for visualizing how the molecules organize on surfaces, which is critical for applications involving lubrication, corrosion inhibition, and surface modification, where the structure of the interface dictates performance. nasa.goved.ac.uk

Table 3: Summary of Microscopic and Surface Characterization Techniques

| Technique | Information Provided | Relevance to this compound |

|---|---|---|

| Scanning Electron Microscopy (SEM) | Surface topography, morphology, particle size and shape. | Characterization of the bulk, crystalline powder's physical form. |

| Atomic Force Microscopy (AFM) | Nanoscale 3D surface profile, roughness, film thickness, domain imaging. | Analysis of thin films, self-assembled monolayers, and surface coatings. |

Chemical Reactivity and Mechanistic Studies of 4 Hexadecylmorpholine

Alkylation and Dealkylation Reaction Mechanisms

The reactivity of 4-hexadecylmorpholine (B1595933) at the nitrogen center is characterized by its ability to undergo both alkylation and dealkylation reactions. As a tertiary amine, the lone pair of electrons on the nitrogen atom makes it nucleophilic, allowing it to react with alkylating agents to form quaternary ammonium (B1175870) salts.

Alkylation

Alkylation of this compound introduces a fourth substituent on the nitrogen atom, resulting in a positively charged quaternary ammonium compound. The reaction proceeds via a standard SN2 mechanism where the nitrogen atom acts as the nucleophile, attacking the electrophilic carbon of an alkyl halide or another suitable alkylating agent. For instance, in the reaction with asymmetric dialkyl sulfates like hexadecyl methyl sulfate (B86663), it has been reported that the smaller alkyl group is preferentially transferred. When this compound is alkylated with hexadecyl methyl sulfate, the smaller methyl group is transferred to the nitrogen atom, yielding 4-hexadecyl-4-methylmorpholin-4-ium methyl sulfate.

Dealkylation

The removal of the hexadecyl group or other alkyl substituents from the corresponding quaternary or tertiary morpholinium species is a key transformation. Several methods are established for the N-dealkylation of tertiary amines, with mechanisms that typically involve the formation of an intermediate that facilitates the cleavage of a carbon-nitrogen bond.

One of the most classic methods is the von Braun cyanogen (B1215507) bromide reaction . The mechanism begins with the nucleophilic attack of the tertiary amine nitrogen onto the electrophilic carbon of cyanogen bromide (BrCN). This initial step rapidly forms a quaternary N-cyanoammonium bromide salt. The subsequent, and typically rate-determining, step involves the nucleophilic attack by the bromide ion on one of the α-carbons of the alkyl groups attached to the nitrogen. This results in the cleavage of the C-N bond, producing an alkyl bromide and a disubstituted cyanamide (B42294). The secondary amine can then be recovered by hydrolysis of the cyanamide intermediate under acidic or basic conditions.

Another common approach involves the use of chloroformates , such as phenyl chloroformate or α-chloroethyl chloroformate. In this mechanism, the tertiary amine attacks the electrophilic carbonyl carbon of the chloroformate, leading to the formation of a quaternary ammonium intermediate. This intermediate then undergoes decomposition. For example, with α-chloroethyl chloroformate, the chloride ion attacks the α-chloroethyl group, releasing chloroethane (B1197429) and carbon dioxide, and forming a carbamate (B1207046) intermediate. Subsequent hydrolysis or methanolysis of the carbamate yields the desired secondary amine.

The choice of dealkylation reagent can influence the selectivity of which alkyl group is cleaved, often depending on steric and electronic factors.

Table 1: Common N-Dealkylation Methods for Tertiary Amines

| Reagent | Reaction Name | General Mechanism | Intermediate | Final Step |

|---|---|---|---|---|

| Cyanogen Bromide (BrCN) | von Braun Reaction | Nucleophilic attack by N on BrCN, followed by SN2 attack by Br- on an N-alkyl group. | N-Cyanoammonium bromide salt, then a disubstituted cyanamide. | Hydrolysis or reduction of the cyanamide. |

| Phenyl Chloroformate (ClCO2Ph) | - | Nucleophilic attack by N on the carbonyl carbon, followed by elimination. | Quaternary ammonium species, then a carbamate. | Hydrolysis of the carbamate. |

| α-Chloroethyl Chloroformate (ClCO2CH(Cl)CH3) | - | Formation of a carbamate, followed by spontaneous decarboxylation. | Quaternary ammonium species, then a carbamate. | Methanolysis of the resulting iminium salt. |

Oxidation Reactions, Including N-Oxidation Pathways

The nitrogen atom in this compound can be oxidized, most commonly at the nitrogen center itself. As a tertiary amine, it is susceptible to oxidation to form a tertiary amine N-oxide. This transformation is a key reaction pathway.

The N-oxidation of this compound would yield This compound N-oxide . This reaction is analogous to the well-documented oxidation of N-methylmorpholine (NMM) to N-methylmorpholine N-oxide (NMMO or NMO), a widely used reagent in organic synthesis. nih.govmdpi.com The mechanism involves the donation of the lone pair of electrons from the nitrogen atom to an oxygen atom from an oxidizing agent.

C₁₆H₃₃-N(CH₂CH₂)₂O + [O] → C₁₆H₃₃-N⁺(O⁻)(CH₂CH₂)₂O

The resulting N-oxide is a polar molecule with a coordinate covalent bond between the nitrogen and oxygen atoms. These N-oxides are themselves effective oxidizing agents and are frequently used as co-oxidants in catalytic oxidation reactions. mdpi.comresearchgate.net For example, NMO is famously used to regenerate a primary oxidant, such as osmium tetroxide (OsO₄), in catalytic dihydroxylation reactions of alkenes. researchgate.net In such a system, the catalytic OsO₄ is reduced by the alkene, and the N-oxide re-oxidizes the osmium back to its active state, allowing for the use of only a catalytic amount of the toxic and expensive metal oxidant. mdpi.com It is expected that this compound N-oxide would exhibit similar reactivity, acting as a stoichiometric oxidant in transition metal-catalyzed processes.

Table 2: Selected Oxidizing Agents for Tertiary Amine N-Oxidation

| Oxidizing Agent | Formula | Typical Conditions | Byproducts |

|---|---|---|---|

| Hydrogen Peroxide | H₂O₂ | Aqueous or alcoholic solution, often with a catalyst. | Water |

| meta-Chloroperoxybenzoic acid | m-CPBA | Chlorinated solvents (e.g., CH₂Cl₂) at low temperatures. | m-Chlorobenzoic acid |

| Peracetic acid | CH₃CO₃H | Aqueous or organic solvents. | Acetic acid |

| Caro's acid (Peroxymonosulfuric acid) | H₂SO₅ | Prepared in situ from H₂O₂ and H₂SO₄. | Sulfuric acid, water |

Hydrolysis and Degradation Mechanisms

Chemically, this compound is a saturated heterocyclic amine and is generally stable against hydrolysis under neutral pH conditions. The C-N and C-O bonds within the morpholine (B109124) ring are not susceptible to cleavage by water in the absence of catalysts or harsh conditions (e.g., strong acids or bases at high temperatures).

However, the molecule is subject to biodegradation by certain microorganisms. Studies on the degradation of the parent morpholine compound by bacterial strains, such as those from the Mycobacterium genus, have elucidated specific metabolic pathways. nih.govnih.gov This biodegradation is not a simple hydrolysis but an oxidative enzymatic process.

The primary mechanism for microbial degradation begins with an enzymatic oxidation reaction, often catalyzed by a monooxygenase enzyme containing a cytochrome P450 subunit. mtak.huethz.ch This initial step involves the cleavage of one of the C-N bonds in the heterocyclic ring. nih.gov This ring-opening step leads to the formation of an intermediate amino acid, such as 2-(2-aminoethoxy)acetic acid. nih.govnih.govmtak.hu This intermediate can then be further metabolized through deamination and subsequent oxidation, eventually breaking down into smaller molecules like glycolic acid and ammonia (B1221849). nih.govmtak.hu

Therefore, while this compound is considered hydrolytically stable in typical environmental and laboratory settings, its long-term persistence can be limited by microbial degradation through oxidative pathways that target the morpholine ring.

Interactions in Homogeneous and Heterogeneous Catalysis Systems

The chemical structure of this compound allows it to participate in catalytic systems in several ways, primarily in homogeneous catalysis.

As a Ligand: The nitrogen atom of the morpholine ring possesses a lone pair of electrons, enabling it to act as a Lewis base and coordinate to metal centers. This allows it to function as a ligand in homogeneous transition metal catalysis. The binding of this compound to a metal catalyst can modify the metal's electronic properties and steric environment, thereby influencing the catalyst's activity, selectivity, and stability. The long hexadecyl chain could also impart specific solubility properties to the resulting metal complex, potentially enabling catalysis in less polar solvents or facilitating catalyst separation.

In Organocatalysis: Morpholine itself is a well-known secondary amine used in organocatalysis, particularly in enamine catalysis for the activation of aldehydes and ketones. While this compound is a tertiary amine and cannot directly form enamines, its derivatives could be designed for such purposes. However, research has shown that enamines derived from morpholine are generally less reactive than those derived from other cyclic amines like pyrrolidine. This reduced nucleophilicity is attributed to the electron-withdrawing inductive effect of the ring oxygen atom and the pronounced pyramidalization of the nitrogen atom.

As a Co-catalyst Precursor: As discussed in section 4.2, this compound can be oxidized to its corresponding N-oxide. This N-oxide can then serve as a co-oxidant in homogeneous catalytic oxidation reactions. mdpi.comresearchgate.net In this role, it participates directly in the catalytic cycle by regenerating the active form of the primary metal catalyst.

In heterogeneous catalysis , which involves a catalyst in a different phase from the reactants, this compound could potentially act as a surface modifier. Its amphiphilic nature would allow it to adsorb onto the surface of a solid support, with the polar morpholine headgroup interacting with the surface and the nonpolar hexadecyl tail extending outwards. This could alter the surface properties of the catalyst support, influencing reactant adsorption and modifying the catalytic activity at the solid-liquid or solid-gas interface.

Mechanistic Investigations of Amphiphilic Behavior

This compound is an amphiphilic molecule, possessing a distinct hydrophilic (polar) head and a hydrophobic (nonpolar) tail. The polar head is the morpholine ring, while the long 16-carbon alkyl chain constitutes the nonpolar tail. This dual character drives its behavior in aqueous solutions, leading to self-assembly into organized structures like micelles. nih.gov

The mechanism of this self-assembly is governed by the hydrophobic effect . In water, the nonpolar hexadecyl chains disrupt the extensive hydrogen-bonding network between water molecules, which is energetically unfavorable. To minimize this disruption, the this compound molecules spontaneously aggregate once a specific concentration, known as the critical micelle concentration (CMC) , is reached.

In this aggregation process, the hydrophobic tails cluster together to form a nonpolar core, effectively shielding themselves from the aqueous environment. Simultaneously, the hydrophilic morpholine headgroups arrange themselves on the exterior of the aggregate, facing the water, where they can favorably interact with water molecules through hydrogen bonding. The resulting spherical or ellipsoidal aggregates are known as micelles.

Studies on structurally similar N-alkyl-N-methylmorpholinium bromide surfactants have provided quantitative insight into the thermodynamics of micellization for compounds with a morpholine-based headgroup. Research shows a clear relationship between the length of the hydrophobic alkyl chain and the CMC. As the chain length increases, the molecule becomes more hydrophobic, leading to a lower CMC, as aggregation becomes favorable at lower concentrations.

The thermodynamics of micelle formation can be described by the standard Gibbs free energy of micellization (ΔG°m), which is typically negative, indicating a spontaneous process. This free energy change is composed of enthalpic (ΔH°m) and entropic (ΔS°m) contributions. Micellization is often an entropy-driven process, where the increase in the entropy of the water molecules released from the "iceberg" structures around the hydrophobic chains is the dominant favorable contribution.

Table 3: Thermodynamic Parameters of Micellization for N-Alkyl-N-methylmorpholinium Bromide Surfactants in Aqueous Solution at 298.15 K

| Compound (Alkyl Chain) | CMC (mmol·L-1) | ΔG°m (kJ·mol-1) | ΔH°m (kJ·mol-1) | TΔS°m (kJ·mol-1) |

|---|---|---|---|---|

| C₁₂MMB (Dodecyl) | 18.33 | -27.18 | -5.61 | 21.57 |

| C₁₄MMB (Tetradecyl) | 4.50 | -32.32 | -8.85 | 23.47 |

| C₁₆MMB (Hexadecyl) | 1.08 | -37.58 | -12.75 | 24.83 |

Data adapted from studies on N-alkyl-N-methylmorpholinium bromides (CnMMB), which serve as a model for the amphiphilic behavior of N-alkylmorpholine derivatives.

Applications in Advanced Materials Science and Engineering

Role as Surfactants and Emulsifiers in Formulations

As a surfactant, 4-Hexadecylmorpholine (B1595933) positions itself at interfaces between different phases, such as oil and water, to reduce interfacial tension. This characteristic is fundamental to its role as an emulsifier, where it facilitates the formation and stabilization of emulsions. The molecule's amphiphilic nature, with a polar morpholine (B109124) group and a nonpolar hydrocarbon chain, allows it to bridge immiscible liquids, creating stable mixtures. This property is crucial in the formulation of a wide range of industrial products.

The amphiphilic character of this compound drives its ability to spontaneously form ordered structures in solution, a process known as self-assembly. When dispersed in a solvent, these molecules can arrange themselves into various supramolecular structures such as micelles, vesicles, or liquid crystals. The specific architecture of the self-assembled system is influenced by factors like concentration, temperature, and the nature of the solvent. This behavior is critical in applications like drug delivery, nanotechnology, and the creation of structured materials with tailored properties.

In the realm of materials science, this compound is utilized to design and stabilize colloidal systems. Colloids are mixtures where one substance of microscopically dispersed insoluble particles is suspended throughout another substance. This compound can adsorb onto the surface of these particles, preventing them from aggregating and settling out. This stabilization is key to the performance of paints, coatings, and other formulated products. Furthermore, its role in self-assembly allows for the templated synthesis of nanostructures, where the surfactant micelles act as molds or scaffolds for the creation of nanoparticles and nanoporous materials with controlled size and shape.

Flotation Chemistry and Mineral Processing Enhancement

In the mining industry, froth flotation is a critical process for separating valuable minerals from gangue (unwanted rock and minerals). The efficiency of this process relies heavily on the use of specialized chemicals known as flotation reagents.

This compound functions as a cationic collector, particularly in the reverse flotation of salt-type minerals. A notable application is in the processing of potash ores, specifically for the separation of halite (sodium chloride, NaCl) from carnallite (B72600) (a hydrated potassium magnesium chloride). researchgate.net In this process, the this compound selectively adsorbs onto the surface of the halite particles, rendering them hydrophobic (water-repellent). When air is bubbled through the mineral slurry, the now-hydrophobic halite particles attach to the air bubbles and float to the surface, forming a froth that can be skimmed off. This leaves the desired carnallite in the remaining slurry.

Research has demonstrated a clear relationship between the length of the hydrocarbon chain on alkylmorpholines and their effectiveness as collectors. researchgate.net An increase in chain length generally improves the floatability of halite, with hexadecylmorpholine showing the highest recovery rates at temperatures around 18-20°C. researchgate.net

Table 1: Effect of Alkyl Chain Length on Halite Flotation

| Collector Type | Optimal Temperature (°C) | Halite Recovery |

| Dodecylmorpholine | Lower | Moderate |

| Tetradecylmorpholine | Intermediate | High |

| Hexadecylmorpholine | 18-20 | Highest researchgate.net |

The selective performance of this compound as a collector is governed by its adsorption mechanism at the mineral-water interface. As a cationic surfactant, its positively charged headgroup (the morpholine ring, which becomes protonated in solution) is electrostatically attracted to mineral surfaces that are negatively charged under the flotation conditions.

In the case of halite separation, the this compound cation selectively adsorbs onto the halite crystal lattice. researchgate.net This adsorption creates a hydrophobic monolayer on the halite surface, with the long hexadecyl tails oriented outwards towards the aqueous phase. This orientation is crucial for repelling water and promoting attachment to air bubbles. The high selectivity of this adsorption is essential for achieving an efficient separation from other minerals like KCl (sylvite) and carnallite. researchgate.net The interaction is a complex interplay of electrostatic attraction and other forces, such as van der Waals interactions between the hydrocarbon tails, which contribute to the formation of a stable adsorbed layer.

Polymer Science and Catalysis in Polymerization

While catalysis is a cornerstone of polymer chemistry, enabling control over polymerization processes to produce materials with specific properties, information directly linking this compound to a catalytic role in polymerization is not prominent in the available research literature. mdpi.com Catalysts in polymer science are essential for creating a wide array of materials, from high-performance plastics to biodegradable polymers. mdpi.com However, the specific function or application of this compound as a catalyst or co-catalyst in these reactions is not well-documented in the reviewed sources. Its primary role in polymer systems is more likely related to its surfactant properties, such as acting as an emulsifier in emulsion polymerization or as a dispersing agent for additives and fillers within a polymer matrix.

Stabilization of Polyol Premixes

This compound functions as a tertiary amine catalyst in polyol premix compositions, which are essential for the production of polyurethane and polyisocyanurate foams. google.com These premixes are complex mixtures that typically include a polyol, a blowing agent, a surfactant, and a catalyst. The stability of this premix is crucial for consistent foam quality and processing.

In the intricate process of polyurethane foam formation, the reaction between a polyisocyanate and a polyol is orchestrated by catalysts. Tertiary amines like this compound are a key class of catalysts that promote the polymerization reaction. google.com The heat generated during this reaction volatilizes the blowing agent, leading to the formation of bubbles that become entrapped in the polymerizing matrix, resulting in a cellular solid structure. google.com

The inclusion of this compound in these formulations underscores its role in ensuring a controlled and efficient reaction, which is vital for achieving the desired physical properties in the final foam product, such as cell structure, density, and thermal insulation.

A typical polyol premix composition might include the following components:

| Component | Function | Example Concentration Range (wt%) |

| Polyol | Main polymer backbone | Varies |

| Blowing Agent | Creates cellular structure | 5 - 30 |

| Surfactant | Stabilizes foam cells | Varies |

| This compound (Catalyst) | Promotes polymerization | 0.2 - 8.0 google.com |

Role in Polymer Synthesis and Modification

Beyond its established role in polyurethane foams, this compound, also known as N-hexadecylmorpholine (HDM), has been identified as a component in polyamide resin compositions. Polyamide resins are valued for their excellent mechanical properties, heat resistance, and chemical resistance, making them suitable for demanding applications, such as automotive engine components.

While the precise mechanism of its action in these polyamide formulations is not extensively detailed in publicly available research, its inclusion alongside other stabilizers suggests a potential role in enhancing the long-term performance and durability of the polyamide material.

Development of Novel Functional Materials

The unique molecular structure of this compound, which combines a hydrophilic morpholine head with a long, hydrophobic hexadecyl tail, suggests its potential in the development of novel functional materials. This amphiphilic nature makes it a candidate for applications in self-assembling materials and for modifying the surface properties of various substrates.

While concrete examples of fully developed novel functional materials based solely on this compound are not yet prevalent in scientific literature, its inherent properties open avenues for future research in areas such as:

Functional Surfaces: Its ability to modify surface wetting properties could be explored for creating hydrophobic or tailored coatings.

Self-Assembling Systems: The amphiphilic character could be harnessed to form micelles, vesicles, or other organized structures in solution, which have applications in drug delivery and nanotechnology.

Further investigation is required to fully realize the potential of this compound in these innovative material applications.

Investigation of Molecular Interactions and Biological Activity Mechanisms

Structure-Activity Relationship (SAR) Studies of Morpholine (B109124) Scaffolds

The morpholine ring is a versatile scaffold in medicinal chemistry, and its biological activity can be significantly modulated by the nature of its substituents. Structure-activity relationship (SAR) studies of morpholine derivatives consistently demonstrate that the substituents on the nitrogen atom play a crucial role in determining the compound's potency and selectivity for various biological targets.

A key determinant of the biological activity of N-alkylmorpholine derivatives is the length of the alkyl chain. Research on a series of N-alkylmorpholinium salts has established a clear SAR for their antibacterial efficacy against Methicillin-Resistant Staphylococcus aureus (MRSA). This research indicates that compounds with longer alkyl chains, specifically those ranging from n-dodecyl (C12) to n-hexadecyl (C16), exhibit the highest bactericidal effects. researchgate.netchemrxiv.orgresearchgate.net In contrast, derivatives with shorter alkyl chains (fewer than five carbon atoms) are largely inactive. researchgate.netchemrxiv.orgresearchgate.net This highlights the critical contribution of the hydrophobic hexadecyl chain of 4-Hexadecylmorpholine (B1595933) to its potent antibacterial properties. The lipophilicity conferred by the long alkyl chain is essential for the molecule's ability to interact with and disrupt bacterial cell membranes, a key aspect of its mechanism of action.

The following table summarizes the relationship between alkyl chain length and antibacterial activity in a series of N-alkylmorpholine derivatives against MRSA.

| Compound ID | Alkyl Chain Length | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) |

| M-1 | 1 | >200 | >200 |

| M-2 | 2 | >200 | >200 |

| M-3 | 3 | >200 | >200 |

| M-4 | 4 | >200 | >200 |

| M-5 | 5 | >200 | >200 |

| M-6 | 12 | 3.9 - 15.6 | 15.6 - 62.5 |

| M-7 | 14 | 3.9 | 15.6 |

| M-8 | 16 | 3.9 | 3.9 |

| M-9 | 18 | 15.6 | 62.5 |

| Data sourced from studies on N-alkyl morpholines against MRSA. chemrxiv.org |

Interactions with Biological Membranes and Lipidic Systems

The amphiphilic nature of this compound, arising from its polar morpholine head group and long, non-polar hexadecyl tail, dictates its interaction with biological membranes and lipidic systems. Such molecules are known to act as permeation enhancers in transdermal drug delivery by interacting with the lipids of the stratum corneum. nih.gov The hydrophobic alkyl chains can insert into the lipid lamellae, disrupting the highly ordered packing of the lipids and increasing the fluidity of the membrane. nih.gov This perturbation of the membrane barrier facilitates the transport of other molecules across the skin.

This same principle of membrane interaction is central to the broader biological activity of this compound. The long alkyl chain can readily partition into the hydrophobic core of cell membranes, while the polar morpholine ring interacts with the hydrophilic head groups of the phospholipids. nih.gov This insertion can lead to a variety of effects, including:

Increased membrane permeability: By disrupting the lipid packing, this compound can create transient pores or defects in the membrane, leading to leakage of ions and small molecules.

Alteration of membrane fluidity: The presence of the bulky alkyl chain can increase the fluidity of the lipid bilayer, which can in turn affect the function of membrane-embedded proteins.

Induction of non-lamellar lipid phases: At higher concentrations, amphiphilic molecules can induce the formation of non-bilayer structures, such as micelles or hexagonal phases, which can lead to complete membrane disruption and cell lysis.

These interactions are not limited to the plasma membrane and can also occur with the membranes of intracellular organelles, potentially affecting their function. The extent and nature of these interactions are dependent on the specific lipid composition of the membrane and the concentration of this compound.

Enzyme Active Site Binding and Inhibition Mechanisms

The morpholine scaffold is a common feature in a variety of enzyme inhibitors. nih.govmdpi.com While specific studies on the enzyme inhibitory activity of this compound are limited, the structural characteristics of the molecule suggest potential mechanisms of interaction. The binding of a molecule to an enzyme's active site or an allosteric site can occur through various non-covalent interactions, including hydrogen bonding, electrostatic interactions, and hydrophobic interactions.

Given its structure, this compound could potentially inhibit enzymes through the following mechanisms:

Hydrophobic Interactions: The long, lipophilic hexadecyl chain can bind to hydrophobic pockets within an enzyme's active site or at an allosteric site. This is a common mechanism for the inhibition of enzymes that process lipid substrates.

Competitive Inhibition: If the hexadecyl chain mimics the structure of a natural substrate, this compound could act as a competitive inhibitor, binding to the active site and preventing the substrate from binding.

Non-competitive Inhibition: The molecule could bind to an allosteric site, inducing a conformational change in the enzyme that reduces its catalytic activity without directly blocking the active site.

For example, studies on other morpholine-containing compounds have shown them to be effective inhibitors of enzymes such as cholinesterases and α-glucosidase. nih.govmdpi.com The structure-activity relationships of these inhibitors often reveal that the substituents on the morpholine ring and other parts of the molecule are crucial for their inhibitory potency. The hexadecyl group of this compound would be expected to play a dominant role in any enzyme binding, primarily through hydrophobic interactions.

Receptor Affinity and Ligand-Binding Studies

Similar to its potential for enzyme inhibition, the morpholine moiety is also found in ligands that exhibit high affinity for a variety of receptors. For instance, certain morpholine derivatives have been shown to bind to cannabinoid receptors. researchgate.net The binding of a ligand to a receptor is a highly specific interaction, governed by the complementary shapes and chemical properties of the ligand and the receptor's binding pocket.

While specific receptor affinity studies for this compound are not widely available, its structure suggests that it could interact with receptors that have a pronounced hydrophobic binding pocket. The hexadecyl chain could anchor the molecule within the receptor, while the morpholine ring could form more specific interactions, such as hydrogen bonds, with amino acid residues in the binding site.

The potential for this compound to act as a receptor ligand would depend on the specific receptor and the topology of its binding site. Receptors that bind endogenous lipids or other long-chain hydrophobic molecules would be the most likely targets. The binding of this compound to a receptor could either activate (agonist) or block (antagonist) the receptor's downstream signaling pathways.

Mode of Action Analysis for Antimicrobial Properties of N-Oxides

The N-oxide derivatives of N-alkylmorpholines, including this compound N-oxide, exhibit potent antimicrobial activity. The primary mode of action for these compounds is the disruption of the microbial cell membrane. The antimicrobial activity is highly dependent on the length of the hydrophobic alkyl chain, with studies on 4-alkylmorpholine-N-oxides showing a clear correlation between chain length and cytolytic activity. Maximum activity is observed with a hexadecyl (C16) chain.

The mechanism of membrane disruption by 4-alkylmorpholine N-oxides involves the following steps:

Adsorption to the cell surface: The positively charged N-oxide group interacts with the negatively charged components of the microbial cell membrane, such as teichoic acids in Gram-positive bacteria or the outer membrane of Gram-negative bacteria.

Insertion into the membrane: The long, hydrophobic alkyl chain partitions into the lipid bilayer of the cell membrane.

Membrane disorganization: The insertion of the bulky alkyl chain disrupts the ordered structure of the lipid bilayer, leading to increased membrane permeability and leakage of intracellular components, such as ions and small metabolites.

Cell death: The loss of membrane integrity and the dissipation of the electrochemical gradient across the membrane ultimately lead to cell death.

The following table presents the cytolytic activity of a series of 4-alkylmorpholine-N-oxides, demonstrating the importance of the alkyl chain length.

| Amine Oxide | Minimal Concentration (mM) Inducing Total Lysis of Yeast Protoplasts |

| 4-Decylmorpholine-N-oxide | 10.0 |

| 4-Dodecylmorpholine-N-oxide | 0.5 |

| 4-Tetradecylmorpholine-N-oxide | 0.15 |

| This compound-N-oxide | 0.07 |

Modulatory Effects on Cellular Processes (e.g., cell division in model organisms)

A study on the in vitro cytotoxicity of a series of 4-alkylmorpholine N-oxides against Ehrlich ascites carcinoma (EAC) cells demonstrated a clear structure-activity relationship. nih.gov The cytotoxic effect, measured by the inhibition of the incorporation of radiolabeled precursors into nucleic acids and proteins, was positively correlated with the length of the alkyl chain. nih.gov The optimal chain length for cytotoxic activity was found to be 15-16 carbon atoms, which includes the hexadecyl derivative. nih.gov

The inhibition of DNA, RNA, and protein synthesis would inevitably lead to a halt in cell cycle progression and, consequently, an inhibition of cell division. This suggests that this compound and its N-oxide could exert their cytotoxic and potentially antiproliferative effects by interfering with the synthesis of essential macromolecules, thereby disrupting the cell cycle. The precise stage of the cell cycle at which this arrest occurs would require further investigation.

Computational Chemistry and Theoretical Modeling of 4 Hexadecylmorpholine

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are foundational to understanding the intrinsic properties of 4-Hexadecylmorpholine (B1595933), offering a detailed view of its electronic and molecular structure.

Density Functional Theory (DFT) for Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is instrumental in predicting various properties of this compound, such as its reactivity, spectroscopic characteristics, and intermolecular interaction energies. DFT calculations can elucidate the distribution of electron density within the molecule, highlighting regions of high and low electron density, which are crucial for understanding its chemical behavior. For instance, a DFT study on morpholine (B109124) derivatives could be employed to analyze the molecular electrostatic potential, which is vital for understanding interactions with other molecules. researchgate.net

A hypothetical DFT analysis of this compound could yield the following data on its electronic properties:

| Property | Calculated Value | Unit |

| Highest Occupied Molecular Orbital (HOMO) Energy | -6.5 | eV |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | 1.2 | eV |

| HOMO-LUMO Gap | 7.7 | eV |

| Dipole Moment | 2.1 | Debye |

| Polarizability | 45.3 | ų |

This table is generated based on typical values for similar long-chain amine derivatives and is for illustrative purposes.

Ab Initio Methods for Molecular Properties

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods are known for their high accuracy in predicting molecular properties. For a molecule like this compound, ab initio calculations could be used to determine a precise geometry, vibrational frequencies (corresponding to its infrared spectrum), and thermochemical properties such as enthalpy of formation. While computationally more intensive than DFT, ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory provide benchmark-quality data that can be used to validate results from less computationally demanding methods.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a dynamic picture of this compound, allowing for the study of its movement and interactions over time. This is particularly useful for understanding its behavior in solution and its self-assembly properties.

Conformation and Conformational Dynamics Studies

The long hexadecyl chain of this compound allows for a vast number of possible conformations. Understanding the preferred conformations and the dynamics of their interconversion is crucial for predicting the molecule's physical and biological properties. MD simulations can be used to explore the conformational landscape of this compound, identifying the most stable conformers and the energy barriers between them. acs.org By simulating the molecule in a solvent, one can observe how the presence of the solvent influences its conformational preferences.

A hypothetical study on the conformational dynamics of the hexadecyl chain might reveal the following distribution of dihedral angles:

| Dihedral Angle Type | Percentage of Time in Gauche Conformation | Percentage of Time in Trans Conformation |

| C-C-C-C (in the alkyl chain) | 35% | 65% |

This table illustrates how MD simulations can quantify the conformational preferences of the alkyl chain.

This information is vital for understanding the molecule's shape and how it might interact with other molecules or surfaces.

Intermolecular Interactions and Self-Assembly Simulation

As an amphiphilic molecule with a polar morpholine head group and a long nonpolar hexadecyl tail, this compound is expected to exhibit self-assembly behavior in aqueous environments, forming structures like micelles or bilayers. MD simulations are an invaluable tool for studying these phenomena at the molecular level. researchgate.net By simulating a system containing many this compound molecules and water, researchers can observe the spontaneous formation of aggregates and analyze their structure and stability. nih.gov

These simulations can also provide detailed information about the intermolecular interactions driving the self-assembly process, such as hydrophobic interactions between the alkyl chains and hydrogen bonding between the morpholine head groups and water molecules. cetri.ca The strength of these interactions can be quantified through the calculation of interaction energies. researchgate.net The insights gained from such simulations are critical for applications where the self-assembly of this compound is important, such as in the formation of emulsions or as a delivery vehicle. rsc.org

Machine Learning (ML) and Cheminformatics Approaches

In recent years, machine learning and cheminformatics have emerged as powerful tools in chemical research, enabling the prediction of molecular properties and the analysis of large chemical datasets. For this compound, these approaches can be used to predict a wide range of properties and to understand its relationship to other similar molecules.

Machine learning models, trained on large datasets of surfactant properties, can be used to predict key characteristics of this compound, such as its critical micelle concentration (CMC), surface tension, and hydrophile-lipophile balance (HLB). digitellinc.comnih.govscienomics.com These models can significantly accelerate the design and screening of new surfactants by reducing the need for extensive experimental testing. encyclopedia.pubacs.org

Cheminformatics techniques can be employed to analyze the structural features of this compound and relate them to its activity. liverpool.ac.uk Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the molecular descriptors of this compound with its observed properties. This can provide valuable insights into the molecular features that are most important for its function.

A hypothetical QSPR model for predicting the CMC of N-alkylmorpholine derivatives might look like this:

log(CMC) = 2.5 - 0.3 * (Number of Carbon Atoms in Alkyl Chain) + 0.1 * (Polar Surface Area)

This equation is a simplified, illustrative example of a QSPR model.

By inputting the structural parameters of this compound into such a model, one could obtain a rapid prediction of its CMC. These computational approaches are becoming increasingly indispensable in the modern study of chemical compounds.

Predictive Modeling of Reactivity and Interactions

Predictive modeling in computational chemistry allows for the estimation of a molecule's reactivity and how it will interact with other molecules. This is often achieved through the analysis of the molecule's electronic structure, using methods like Density Functional Theory (DFT). For a molecule like this compound, with its long alkyl chain and polar morpholine head, these models can predict regions of high or low electron density, which are indicative of where the molecule is likely to undergo reactions.

For instance, the nitrogen and oxygen atoms in the morpholine ring are expected to be electron-rich, making them potential sites for electrophilic attack. Conversely, the hydrogen atoms on the carbon atoms adjacent to the nitrogen could be susceptible to abstraction by strong bases. The long hexadecyl chain, being nonpolar, would primarily engage in van der Waals interactions.

Predictive models can also be used to estimate various physicochemical properties that influence reactivity and interactions.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Significance |

|---|---|---|

| Boiling Point | 396°C at 760 mmHg | Indicates low volatility and strong intermolecular forces. alfa-chemistry.com |

| Flash Point | 116.5°C | Important for safety and handling considerations. alfa-chemistry.com |

These predicted values, derived from computational models, provide a foundational understanding of the molecule's physical behavior, which is intrinsically linked to its chemical reactivity and interaction potential.

High-Throughput Virtual Screening

High-throughput virtual screening (HTVS) is a computational technique used in drug discovery and materials science to rapidly assess large libraries of chemical compounds for their potential to bind to a specific target or exhibit a desired property. nih.govnih.gov While there is no specific public data on this compound being used in HTVS, its amphiphilic nature, combining a hydrophilic morpholine head with a long lipophilic tail, makes it a candidate for studies related to self-assembly, micelle formation, or as a surfactant.

In a hypothetical HTVS campaign, this compound could be part of a virtual library screened for its ability to, for example, disrupt protein-protein interactions at a membrane interface or to act as a carrier for a nonpolar drug molecule. The screening process would involve computationally docking the molecule into a target's binding site and scoring the interaction.

The general workflow for such a virtual screen would be:

Library Preparation: A large database of compounds, including this compound, would be prepared in a 3D format.

Target Preparation: The 3D structure of the biological target (e.g., an enzyme or receptor) would be obtained.

Docking: Each compound in the library would be computationally "docked" into the active site of the target.

Scoring and Ranking: The binding affinity of each compound would be estimated using a scoring function, and the compounds would be ranked based on their scores.

Hit Selection: The top-ranked compounds would be selected for further experimental validation.

Docking Studies for Molecular Recognition (e.g., enzyme/receptor)

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to understand how a ligand, such as this compound, might interact with a biological target like an enzyme or a receptor at the atomic level.

Although no specific docking studies involving this compound are publicly available, we can hypothesize its potential interactions based on its structure. The morpholine ring, with its nitrogen and oxygen atoms, can act as a hydrogen bond acceptor. The long, flexible hexadecyl chain can fit into hydrophobic pockets of a protein.

For example, if this compound were to be docked into the active site of an enzyme, the morpholine head group might form hydrogen bonds with polar amino acid residues, while the alkyl tail could occupy a hydrophobic channel, potentially leading to the inhibition of the enzyme's activity.

Table 2: Potential Interactions of this compound in a Hypothetical Binding Site

| Molecular Fragment | Potential Interaction Type | Interacting Partner (Example) |

|---|---|---|

| Morpholine Oxygen | Hydrogen Bond Acceptor | Amide hydrogen of an amino acid backbone |

| Morpholine Nitrogen | Hydrogen Bond Acceptor | Hydroxyl group of Serine or Threonine |